![molecular formula C11H8BrNO B2938216 1-(6-Bromoquinolin-3-yl)ethanone CAS No. 1309365-98-7](/img/structure/B2938216.png)
1-(6-Bromoquinolin-3-yl)ethanone
Overview
Description
“1-(6-Bromoquinolin-3-yl)ethanone” is a chemical compound with the molecular formula C11H8BrNO . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including “1-(6-Bromoquinolin-3-yl)ethanone”, has been extensively studied. Various synthesis protocols have been reported in the literature, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular weight of “1-(6-Bromoquinolin-3-yl)ethanone” is 250.09 . The InChI code for this compound is 1S/C11H8BrNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3 .Chemical Reactions Analysis
Quinoline derivatives, including “1-(6-Bromoquinolin-3-yl)ethanone”, have been reported to undergo various chemical reactions. For example, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Scientific Research Applications
Synthesis and Structural Analysis
One study detailed the synthesis, crystal structure, and spectroscopic characterizations of novel chloroquinoline derivatives, including 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE), through elemental analysis like FT-IR, NMR, and Mass spectra. The antioxidant activity of these compounds was also examined, highlighting their potential as antioxidant agents (Murugavel et al., 2017).
Another study focused on the Friedländer approach to incorporate 6-bromoquinoline into novel chelating ligands, indicating the method's utility in creating compounds with high emission quantum yields, which could be beneficial in developing new materials with specific optical properties (Hu et al., 2003).
Biological Activities
Research into 3-heteroarylthioquinoline derivatives synthesized through the Friedlander annulation revealed significant in vitro antituberculosis activity. This study showcases the therapeutic potential of such derivatives in treating mycobacterial infections (Chitra et al., 2011).
Additionally, a series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. Some compounds displayed significant biological activities, suggesting their utility in developing new antimicrobial agents (Kumar and Vijayakumar, 2017).
Safety and Hazards
Future Directions
Quinoline derivatives, including “1-(6-Bromoquinolin-3-yl)ethanone”, have potential for industrial and medicinal applications. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
properties
IUPAC Name |
1-(6-bromoquinolin-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)9-4-8-5-10(12)2-3-11(8)13-6-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAKSEANMTUNDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=CC2=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromoquinolin-3-yl)ethanone |
Synthesis routes and methods
Procedure details
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